molecular formula C14H9Cl2N5O3S B8549447 8-Quinolinesulfonamide,n-[[(4,6-dichloro-2-pyrimidinyl)amino]carbonyl]-

8-Quinolinesulfonamide,n-[[(4,6-dichloro-2-pyrimidinyl)amino]carbonyl]-

Cat. No. B8549447
M. Wt: 398.2 g/mol
InChI Key: YTEMNPWOWFYFDE-UHFFFAOYSA-N
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Patent
US04369320

Procedure details

To a stirred mixture of 1.8 g of 8-quinoline-sulfonamide in 15 ml tetrahydrofuran is added 2.3 g of 2-isocyanato-4,6-dichloro-1,3,5-triazine. This mixture is then heated to reflux temperature for 21/2 hours, then cooled to room temperature, filtered and the resultant filtrate triturated with hexanes and filtered to give 1.8 g solid, m.p. 198°-200°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[S:11]([NH2:14])(=[O:13])=[O:12])[CH:4]=[CH:3][CH:2]=1.[N:15]([C:18]1[N:23]=[C:22]([Cl:24])N=[C:20]([Cl:25])[N:19]=1)=[C:16]=[O:17].O1CCC[CH2:27]1>>[Cl:25][C:20]1[CH:27]=[C:22]([Cl:24])[N:23]=[C:18]([NH:15][C:16]([NH:14][S:11]([C:9]2[CH:8]=[CH:7][CH:6]=[C:5]3[C:10]=2[N:1]=[CH:2][CH:3]=[CH:4]3)(=[O:12])=[O:13])=[O:17])[N:19]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)N
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=C=O)C1=NC(=NC(=N1)Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 21/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the resultant filtrate triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)Cl)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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